Omigapil maleate

Description

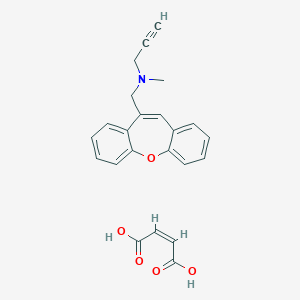

Structure

2D Structure

Properties

IUPAC Name |

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZQLMBEHYFJA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200189-97-5 | |

| Record name | Omigapil maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMIGAPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Omigapil Maleate and the GAPDH-Siah1 Mediated Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omigapil (also known as TCH346 or CGP3466) is a small molecule neuroprotective agent that has been investigated for its therapeutic potential in various neurodegenerative and muscular diseases.[1] Its primary mechanism of action involves the inhibition of a specific cell death pathway mediated by the interaction of two key proteins: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Siah E3 Ubiquitin Protein Ligase 1 (Siah1). This technical guide provides a comprehensive overview of the GAPDH-Siah1 mediated apoptosis pathway, the mechanism by which Omigapil maleate intervenes, and the experimental methodologies used to investigate these processes.

The GAPDH-Siah1 Mediated Apoptosis Pathway: A Dual-Function Protein's Role in Cell Death

GAPDH is a well-known enzyme critical to glycolysis, a central pathway of energy metabolism. However, emerging evidence has revealed its non-glycolytic roles, including its participation in programmed cell death, or apoptosis.[2][3][4] The GAPDH-Siah1 pathway represents a key cascade through which apoptotic signals are transduced to the nucleus, ultimately leading to cellular demise.

The sequence of events is as follows:

-

Apoptotic Stimulus and Nitric Oxide (NO) Production: A variety of cellular stressors and apoptotic stimuli can trigger the production of nitric oxide (NO) by nitric oxide synthases (NOS).[2][5][6]

-

S-Nitrosylation of GAPDH: NO mediates a post-translational modification of GAPDH called S-nitrosylation, specifically at the Cysteine-150 residue (Cys150) in its active site.[5][7] This modification inactivates the glycolytic function of GAPDH.[5]

-

Conformational Change and Binding to Siah1: S-nitrosylation induces a conformational change in GAPDH, which confers upon it the ability to bind to Siah1, an E3 ubiquitin ligase.[2][3][5] Siah1 is a protein involved in the ubiquitination and subsequent proteasomal degradation of target proteins.[8][9]

-

Nuclear Translocation: Siah1 possesses a nuclear localization signal (NLS), which GAPDH lacks.[10][11] By binding to Siah1, GAPDH is effectively "escorted" from the cytoplasm into the nucleus as a protein complex.[2][5][10]

-

Nuclear Stabilization and Apoptotic Action: Once in the nucleus, GAPDH stabilizes the otherwise rapidly degraded Siah1 protein.[2][5] This stabilized GAPDH-Siah1 complex is then able to ubiquitinate and degrade various nuclear proteins, leading to the activation of pro-apoptotic genes like p53 and ultimately, cell death.[1][2]

Caption: The GAPDH-Siah1 mediated apoptosis signaling pathway.

This compound: A Targeted Inhibitor of the GAPDH-Siah1 Interaction

Omigapil intervenes at a critical early stage of this death cascade. Its mechanism of action is characterized by a direct interaction with GAPDH.

-

Binding to GAPDH: Omigapil binds directly to the GAPDH protein.[1][12]

-

Inhibition of S-Nitrosylation: This binding prevents the initial S-nitrosylation of GAPDH that is triggered by nitric oxide.[1]

-

Blocking Complex Formation: By preventing S-nitrosylation, Omigapil effectively blocks the conformational change required for GAPDH to bind to Siah1.[1][5]

-

Preventing Nuclear Translocation and Apoptosis: Since the GAPDH-Siah1 complex cannot form, its translocation to the nucleus is inhibited, and the downstream apoptotic signaling is averted.[1][12]

Notably, Omigapil's neuroprotective action is reported to be 100 times more potent than selegiline, another neuroprotective agent, but it does not inhibit monoamine oxidase (MAO) enzymes.[1]

Caption: Mechanism of action of Omigapil in the GAPDH-Siah1 pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data related to Omigapil from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Omigapil

| Parameter | Value | Model System | Reference |

| Active Concentration Range | 10⁻¹² M to 10⁻⁵ M | Cellular and rodent models | [1] |

| Maximum Activity Concentration | ~10⁻⁹ M | Cellular and rodent models | [1] |

| Relative Potency | 100x more potent than selegiline | In vivo and in vitro studies | [1] |

Table 2: Phase 1 Clinical Trial Pharmacokinetics in Congenital Muscular Dystrophy (CMD) Patients

| Parameter | Value | Study Population | Reference |

| Age Range | 5-16 years | LAMA2-RD and COL6-RD patients | [12][13] |

| Number of Patients | 20 (10 LAMA2-RD, 10 COL6-RD) | LAMA2-RD and COL6-RD patients | [12][13] |

| Daily Oral Doses Tested | 0.02 to 0.08 mg/kg | LAMA2-RD and COL6-RD patients | [12][13] |

| Optimal Dose for Target Exposure | 0.06 mg/kg/day | LAMA2-RD and COL6-RD patients | [12][13] |

| Study Duration | 12 weeks of study drug | LAMA2-RD and COL6-RD patients | [12][13] |

| Outcome | Safe and well-tolerated; suitable PK profile | LAMA2-RD and COL6-RD patients | [13][14] |

Experimental Protocols

Investigating the GAPDH-Siah1 pathway and the effects of inhibitors like Omigapil requires specific molecular and cellular biology techniques. Detailed below are protocols for key assays.

Co-immunoprecipitation (Co-IP) for GAPDH-Siah1 Interaction

This technique is used to demonstrate a physical interaction between GAPDH and Siah1 in a cellular context and to show that Omigapil can disrupt this interaction.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, neuronal cells) to ~80-90% confluency. Treat cells with an apoptotic stimulus (e.g., an NO donor like S-Nitrosoglutathione) in the presence or absence of Omigapil for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[15][16]

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1-2 hours at 4°C on a rotator.[15][17] This step reduces non-specific binding of proteins to the beads. Pellet the beads by centrifugation and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (e.g., anti-GAPDH antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[17]

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-Siah1 antibody). A successful Co-IP will show a band for Siah1 in the sample immunoprecipitated with the GAPDH antibody.

Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).

Nuclear Translocation Assay

This assay visualizes and quantifies the movement of GAPDH into the nucleus upon apoptotic stimulation. It can be performed using immunofluorescence microscopy or by cellular fractionation followed by Western blot.

Methodology (Immunofluorescence):

-

Cell Culture and Treatment: Grow cells on glass coverslips or in glass-bottom plates.[18] Treat cells with the apoptotic stimulus with or without Omigapil.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or serum). Incubate the cells with a primary antibody against GAPDH. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[19][20]

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the GAPDH signal (e.g., green channel) and the nuclear signal (e.g., blue channel). The translocation is quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the GAPDH signal in multiple cells.[18][21]

Caption: Experimental workflow for a nuclear translocation assay.

Cell Viability and Apoptosis Assays

A variety of assays can be used to quantify the extent of apoptosis and the protective effect of Omigapil.[22][23][24][25]

Methodologies:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, an indicator of late apoptosis or necrosis. Cytotoxicity is evaluated by measuring LDH activity in the culture medium.[4]

-

Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[22][23] Cells are stained with fluorescently-labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.[4] These assays typically use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.[25]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25]

Clinical Development and Future Directions

Omigapil was initially developed by Novartis and evaluated in clinical trials for Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), but development for these indications was terminated due to a lack of benefit.[1] Subsequently, Santhera Pharmaceuticals acquired the compound for development in the treatment of congenital muscular dystrophies (CMD), specifically LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), where apoptosis is a known disease mechanism.[1][12]

A Phase 1 trial in pediatric patients with these forms of CMD established a favorable pharmacokinetic profile and demonstrated that Omigapil was safe and well-tolerated.[12][13][14][26] However, Santhera later announced the discontinuation of the program.[26]

Despite these setbacks, the targeting of the GAPDH-Siah1 pathway remains a compelling therapeutic strategy. The detailed understanding of this cell death cascade, facilitated by the robust experimental tools described herein, provides a solid foundation for the development of next-generation inhibitors. Future research may focus on identifying more potent or specific inhibitors of the GAPDH-Siah1 interaction and exploring their therapeutic potential in a wide range of diseases where NO-mediated apoptosis plays a pathogenic role, including neurodegenerative disorders, inflammatory conditions, and certain types of cancer.

References

- 1. Omigapil - Wikipedia [en.wikipedia.org]

- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 3. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Co-immunoprecipitation assay [bio-protocol.org]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. assaygenie.com [assaygenie.com]

- 18. Nuclear translocation assay [bio-protocol.org]

- 19. NF-κB activation and nuclear translocation assay [bio-protocol.org]

- 20. Automated Nuclear Translocation Assays [agilent.com]

- 21. idea-bio.com [idea-bio.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Apoptosis, cell viability and proliferation | Abcam [abcam.com]

- 24. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 25. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [se.promega.com]

- 26. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]

Omigapil Maleate as an Inhibitor of p53-Dependent Cell Death: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of omigapil maleate, a potent small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)–Siah1-mediated apoptotic pathway. By preventing the nuclear translocation of GAPDH, omigapil effectively reduces p53-dependent cell death, a mechanism implicated in various neurodegenerative and muscular dystrophy models. This guide details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

Omigapil's primary mechanism involves the inhibition of programmed cell death (apoptosis) by targeting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Under conditions of cellular stress, such as nitrosative stress, GAPDH can be S-nitrosylated.[2] This modification allows it to bind to the E3 ubiquitin ligase Siah1.[1] The GAPDH-Siah1 complex then translocates to the nucleus, where it co-activates the acetyltransferases p300/CBP.[1] This action enhances the expression of pro-apoptotic genes, including the tumor suppressor protein p53 and its downstream targets like p53 upregulated modulator of apoptosis (PUMA) and p21.[1][2]

Omigapil exerts its anti-apoptotic effect by binding directly to GAPDH, which in turn prevents the interaction between GAPDH and Siah1.[2] This blockade inhibits the nuclear translocation of the complex, thereby suppressing the transcriptional activation of p53-dependent pro-apoptotic genes and ultimately preventing cell death.[2][3] This neuroprotective action has been shown to be approximately 100 times more potent than that of selegiline in both in vitro and in vivo studies.[1]

Signaling Pathway Visualization

The following diagrams illustrate the p53-dependent apoptotic cascade and the specific point of intervention by omigapil.

Caption: The GAPDH-Siah1 mediated p53-dependent apoptotic pathway.

Caption: Omigapil's inhibition of the GAPDH-Siah1 apoptotic pathway.

Quantitative Data Presentation

The efficacy of omigapil has been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: Preclinical Efficacy of Omigapil in Animal Models

| Model System | Treatment Details | Key Quantitative Outcomes | Reference |

| dyW/dyW Mouse (MDC1A) | 1 mg/kg, daily for 4 weeks | Significantly reduced number of apoptotic myonuclei. | [2] |

| dyW/dyW Mouse (MDC1A) | 1 mg/kg, daily for 1 week | Reduced transcriptional levels of pro-apoptotic genes p53, PUMA, and p21. | [2] |

| dyW/dyW Mouse (MDC1A) | Not specified | Increased locomotive activity and protection from early mortality. | [4] |

| dy2J/dy2J Mouse (LAMA2-RD) | Not specified | Demonstrated decreased fibrosis and apoptosis. | [3][5] |

| Col6a1-/- Mouse (COL6-RD) | Not specified | Decreased apoptosis, particularly in the diaphragm muscle. | [3][5] |

Table 2: In Vitro Activity of Omigapil

| Cell Line / System | Effect | Active Concentration Range | Maximum Activity | Reference |

| PC12 Cells | Rescue from rotenone, β-amyloid, nutrition withdrawal toxicity. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |

| Human Neuroblastoma (PAJU) | Prevention of toxicity from rotenone and GAPDH overexpression. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |

| Rat Cortical Neurons | Prevention of NMDA and kainate receptor excitotoxicity. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |

Table 3: Pharmacokinetic Parameters from Phase 1 Clinical Trial (LAMA2-RD & COL6-RD)

| Patient Population | Doses Tested (Oral, Daily) | Key Pharmacokinetic Finding | Target Dose Identified | Reference |

| Pediatric (5-16 years), N=20 | 0.02 - 0.08 mg/kg/d | Slightly greater than dose-proportional increases in systemic exposure (AUC₀₋₂₄h). | 0.06 mg/kg/d | [3][6] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of omigapil on p53-dependent cell death.

Quantitative Real-Time PCR (qPCR) for Pro-Apoptotic Gene Expression

This protocol is used to measure the mRNA levels of p53, PUMA, and p21.

-

Tissue/Cell Collection: Collect tissue (e.g., diaphragm muscle from dyW/dyW mice) or cells treated with omigapil or vehicle control.[2]

-

RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (p53, PUMA, p21) and a housekeeping gene (e.g., GAPDH, Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in omigapil-treated samples to vehicle-treated controls.

Western Blotting for Protein Analysis

This method is used to detect levels of key proteins in the apoptotic pathway.

-

Protein Extraction: Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-PUMA, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TUNEL Assay for Apoptosis Detection

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to identify apoptotic cells by detecting DNA fragmentation.

-

Tissue Preparation: Fix tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Permeabilization: Deparaffinize and rehydrate sections, then permeabilize with Proteinase K.

-

Labeling: Incubate sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's protocol.

-

Counterstaining: Stain nuclei with a counterstain like DAPI.

-

Imaging and Quantification: Visualize sections using a fluorescence microscope. Quantify apoptosis by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[2]

Workflow Visualization

Caption: General experimental workflow for evaluating omigapil efficacy.

Summary and Conclusion

This compound is a well-characterized inhibitor of p53-dependent apoptosis. Its specific mechanism of action, which involves binding to GAPDH and preventing its pro-apoptotic nuclear activity, has been validated in multiple preclinical models of neurodegeneration and congenital muscular dystrophy.[1][2][3] Quantitative data consistently demonstrates its ability to reduce the expression of key apoptotic genes and decrease cell death at nanomolar concentrations.[1][2] Early-phase clinical trials have established a safe and tolerable pharmacokinetic profile in pediatric patients, paving the way for further investigation.[3][6] The robust preclinical data and clear mechanism of action position omigapil as a promising therapeutic candidate for diseases driven by p53-dependent apoptotic pathways.

References

- 1. Omigapil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Anti-Apoptotic Effects of Omigapil Maleate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis, or programmed cell death, is a critical physiological process that, when dysregulated, contributes to the pathology of numerous diseases, including neurodegenerative disorders and congenital muscular dystrophies.[1][2] Omigapil maleate (also known as TCH346 or CGP3466) is a potent, orally bioavailable small molecule with significant anti-apoptotic properties.[3] Originally developed for neurodegenerative diseases like Parkinson's disease and ALS, its development for these indications was halted due to a lack of clinical benefit.[3][4] However, its unique mechanism of action has led to its repositioning for congenital muscular dystrophies (CMD), where apoptosis is a key driver of disease progression.[3][5][6] This technical guide provides an in-depth overview of Omigapil's mechanism of action, summarizes the quantitative evidence of its anti-apoptotic efficacy, and details the key experimental protocols used to investigate these effects.

Core Mechanism of Action: Inhibition of the GAPDH-Siah1 Pathway

Omigapil exerts its anti-apoptotic effects by targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a glycolytic enzyme that gains a pro-apoptotic function under conditions of cellular stress.[3][7]

The signaling cascade is as follows:

-

Cellular Stress & Nitric Oxide (NO): In response to cellular stress, neuronal nitric oxide synthase is activated, leading to the S-nitrosylation of GAPDH.[3][4]

-

GAPDH-Siah1 Binding: S-nitrosylated GAPDH binds to Siah1, an E3 ubiquitin ligase.[3][7]

-

Nuclear Translocation: The GAPDH-Siah1 complex translocates to the nucleus.[3][5][8]

-

Activation of Pro-Apoptotic Genes: In the nucleus, the complex activates the acetyltransferase p300/CBP.[3][4][9] This, in turn, enhances the expression of pro-apoptotic genes such as p53, and its downstream targets PUMA (p53 upregulated modulator of apoptosis) and p21.[3][7]

Omigapil intervenes at a critical early step. By binding directly to GAPDH, Omigapil prevents its S-nitrosylation.[3][4] This action blocks the subsequent binding of GAPDH to Siah1, halting its nuclear translocation and preventing the activation of the downstream apoptotic gene expression program.[3][5][7][8] This targeted intervention makes Omigapil a potent inhibitor of this specific apoptotic pathway.

Quantitative Data on Anti-Apoptotic Efficacy

Studies in animal models of congenital muscular dystrophy provide quantitative evidence of Omigapil's effectiveness. In the dyW/dyW mouse model of laminin-α2-deficient CMD (MDC1A), Omigapil administration led to a marked reduction in apoptotic markers.[7]

| Parameter Assessed | Animal Model | Treatment | Outcome | Reference |

| Pro-apoptotic Gene Expression (qPCR) | dyW/dyW Mice (Diaphragm) | Omigapil (1 mg/kg for 1 week) | Consistently reduced mRNA levels of p53, PUMA, and p21 compared to vehicle. | [7] |

| Apoptotic Myonuclei (TUNEL Assay) | dyW/dyW Mice | Omigapil (for 4 weeks) | Significantly reduced the number of apoptotic myonuclei. | [7] |

| General Apoptosis | dy2J/dy2J LAMA2-RD Mice | Omigapil | Demonstrated decreased apoptosis and fibrosis. | [6][8] |

| General Apoptosis | Col6a1-/- COL6-RD Mice | Omigapil | Demonstrated decreased apoptosis, particularly in the diaphragm muscle. | [6][8] |

These findings confirm that Omigapil's inhibition of the GAPDH-Siah1 pathway translates into a measurable reduction of apoptosis in diseased tissue.[6][7]

Key Experimental Protocols

Verifying the anti-apoptotic effects of a compound like Omigapil involves a multi-faceted approach, assessing various stages of the apoptotic process.[10] Below are detailed protocols for key assays.

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of effector caspases 3 and 7, which are central executioners of apoptosis.[10][11] It utilizes a synthetic substrate like Ac-DEVD-AMC, which releases a fluorescent compound (AMC) upon cleavage by active caspase-3/7.[12][13]

Protocol:

-

Cell Preparation: Plate cells (e.g., 5x10⁴ to 2x10⁵ cells/well in a 96-well plate) and culture overnight.[13]

-

Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine, rotenone) with and without varying concentrations of Omigapil for a predetermined time.[3] Include untreated cells as a negative control.

-

Cell Lysis:

-

Assay Reaction:

-

Centrifuge the lysate plate to pellet debris.

-

In a new white-walled 96-well plate, add 50 µL of cell lysate per well.

-

Prepare a master mix containing Reaction Buffer and a fluorogenic substrate (e.g., Ac-DEVD-AMC) at its final concentration.[12]

-

Add 50 µL of the master mix to each well containing lysate.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[12]

-

Analysis: Compare the fluorescence intensity of Omigapil-treated samples to the apoptosis-induced control to determine the percentage inhibition of caspase activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[11][15] It uses the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[16][17]

Protocol:

-

Cell Preparation: Grow adherent cells on glass coverslips or in microplates. Induce apoptosis and treat with Omigapil as described previously. Include a positive control by treating some cells with DNase I to induce DNA strand breaks.[16][18]

-

Fixation and Permeabilization:

-

TUNEL Reaction:

-

Prepare the TdT reaction cocktail containing TdT enzyme, fluorescently labeled dUTPs (e.g., EdUTP), and reaction buffer according to the manufacturer's instructions.

-

Remove the permeabilization buffer and add 100 µL of the TdT reaction cocktail to each coverslip.[18]

-

Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[18]

-

-

Staining and Imaging:

-

Wash the cells twice with a solution like 3% BSA in PBS to stop the reaction and remove unincorporated nucleotides.[18]

-

(Optional) Counterstain all nuclei with a DNA stain such as Hoechst 33342 or DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

-

Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain).

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A drop in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[1] The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[20][21]

Protocol:

-

Cell Preparation: Culture cells and treat with an apoptosis inducer, Omigapil, and controls. For a positive control for depolarization, treat a set of cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 50 µM for 5-10 minutes).[22]

-

JC-1 Staining:

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells twice with warm PBS or the provided assay buffer to remove excess dye.[22]

-

-

Analysis by Fluorescence Microscopy:

-

Add fresh medium or buffer.

-

Immediately observe cells under a fluorescence microscope using filters for rhodamine (red) and FITC (green).

-

Healthy cells will show punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green fluorescence.[22]

-

-

Analysis by Flow Cytometry:

-

Data Interpretation: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial membrane depolarization and an increase in apoptosis.[21]

Conclusion

This compound is a well-characterized anti-apoptotic agent that acts through a specific and targeted mechanism: the inhibition of stress-induced, GAPDH-mediated nuclear signaling. Quantitative data from preclinical models robustly support its ability to reduce the expression of pro-apoptotic genes and decrease cell death in disease-relevant tissues. The experimental protocols detailed herein provide a comprehensive framework for researchers to further investigate and validate the anti-apoptotic effects of Omigapil and other novel therapeutic compounds. This body of evidence underscores the potential of Omigapil as a therapeutic strategy for diseases where apoptosis is a contributing factor.

References

- 1. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 2. Video: The TUNEL Assay [jove.com]

- 3. Omigapil - Wikipedia [en.wikipedia.org]

- 4. اومیگاپیل - ویکیپدیا، دانشنامهٔ آزاد [fa.wikipedia.org]

- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neurology.org [neurology.org]

- 9. m.productshows.com [m.productshows.com]

- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. mpbio.com [mpbio.com]

- 15. 凋亡分析检测 [sigmaaldrich.com]

- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. TUNEL assay - Wikipedia [en.wikipedia.org]

- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. sciencellonline.com [sciencellonline.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. himedialabs.com [himedialabs.com]

- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 23. file.medchemexpress.com [file.medchemexpress.com]

Omigapil Maleate: A Deep Dive into the Inhibition of GAPDH S-Nitrosylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical glycolytic enzyme, has emerged as a key signaling event in apoptotic cell death across a spectrum of neurodegenerative and neuromuscular disorders. This modification triggers a conformational change in GAPDH, facilitating its binding to the E3 ubiquitin ligase Siah1, followed by nuclear translocation and activation of pro-apoptotic gene expression. Omigapil (formerly known as TCH346 or CGP3466B), a CNS-penetrant small molecule, has been identified as a potent inhibitor of this pathological cascade. This technical guide provides an in-depth exploration of the molecular mechanisms underlying omigapil's neuroprotective effects, focusing on its role in preventing GAPDH S-nitrosylation. We will detail the critical signaling pathways, present quantitative data on omigapil's efficacy, and provide comprehensive experimental protocols for investigating this therapeutic strategy.

The GAPDH S-Nitrosylation Apoptotic Cascade

Under conditions of cellular stress, such as those induced by excitotoxicity, oxidative stress, or inflammatory mediators, there is an increase in the production of nitric oxide (NO) by neuronal and inducible nitric oxide synthases (nNOS and iNOS, respectively).[1][2] This leads to the S-nitrosylation of specific cysteine residues on target proteins, a post-translational modification that can profoundly alter their function.[3]

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a ubiquitously expressed enzyme crucial for glycolysis, is a key target of S-nitrosylation.[3] Specifically, the cysteine at position 150 (Cys150) within the catalytic site of GAPDH is susceptible to this modification.[2][3] S-nitrosylation of GAPDH (SNO-GAPDH) abolishes its glycolytic activity and induces a conformational change that promotes its binding to the E3 ubiquitin ligase, Siah1.[1][4]

The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process mediated by the nuclear localization signal within Siah1.[1][5] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins.[1] Furthermore, the complex can activate acetyltransferases like p300/CBP, leading to the acetylation of pro-apoptotic factors such as p53.[6] This cascade ultimately results in the transcription of pro-apoptotic genes, including p53 upregulated modulator of apoptosis (PUMA) and p21, culminating in programmed cell death.[6]

Signaling Pathway of GAPDH S-Nitrosylation-Mediated Apoptosis

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. GAPDH S-nitrosation contributes to age-related sarcopenia through mediating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.crossroaddvd.com [m.crossroaddvd.com]

- 5. researchgate.net [researchgate.net]

- 6. Omigapil - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: In Vitro Assessment of Apoptosis Inhibition by Omigapil Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omigapil is a small molecule that has demonstrated neuroprotective and cell-rescuing effects in various models of apoptotic cell death.[1] Its primary mechanism of action involves the inhibition of the glyceraldehyde 3-phosphate dehydrogenase (GAPDH)–SIAH1-mediated apoptotic pathway.[1][2] Under conditions of cellular stress, GAPDH can be S-nitrosylated and translocated to the nucleus, where it binds to the E3 ubiquitin ligase SIAH1. This complex enhances the activity of acetyltransferases, leading to the expression of pro-apoptotic genes such as p53.[1] Omigapil binds to GAPDH, preventing its nuclear translocation and thereby blocking this pro-apoptotic signaling cascade.[1][2][3] This application note provides detailed protocols for in vitro assays to quantify the apoptosis-inhibiting activity of Omigapil maleate.

Signaling Pathway of Omigapil-Mediated Apoptosis Inhibition

The following diagram illustrates the signaling cascade targeted by Omigapil.

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Omigapil maleate in the context of Collagen VI (COL6)-related dystrophies. This document includes the mechanism of action, summaries of preclinical and clinical data, and detailed experimental protocols.

Introduction

Omigapil (formerly TCH346) is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] In COL6-related dystrophies, which include Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy, apoptosis is a recognized pathogenic mechanism contributing to muscle degeneration.[1] Omigapil has been investigated as a potential therapeutic agent to mitigate this apoptotic cell death. Though its clinical development for this indication has been discontinued, the preclinical and phase 1 clinical data provide valuable insights for future research in this area.[3][4]

Mechanism of Action

Omigapil exerts its anti-apoptotic effects by binding to GAPDH and preventing its translocation to the nucleus.[5] Under conditions of cellular stress, GAPDH can be S-nitrosylated, leading to its binding to Siah1, an E3 ubiquitin ligase.[6] This complex then translocates to the nucleus, where GAPDH stabilizes Siah1, promoting the degradation of nuclear proteins and activating p53-dependent apoptotic pathways.[6][7] By inhibiting the initial GAPDH-Siah1 interaction, Omigapil effectively blocks this cascade.[2]

Preclinical Studies

While extensive preclinical data for Omigapil exists for LAMA2-related dystrophy, studies in the Col6a1-/- mouse model for COL6-related dystrophy have also been conducted, demonstrating a reduction in apoptosis.[1][8] The following table summarizes the types of outcomes observed in relevant congenital muscular dystrophy mouse models treated with Omigapil.

Table 1: Summary of Preclinical Findings for Omigapil in CMD Mouse Models

| Animal Model | Dosage | Key Findings | Reference |

| Col6a1-/- (COL6-RD) | Not specified | Decreased apoptosis, particularly in the diaphragm; improved mitochondrial integrity (unpublished data). | [8] |

| dy2J/dy2J (LAMA2-RD) | 0.1 mg/kg/day | Improved respiratory rates; decreased fibrosis in gastrocnemius and diaphragm; decreased apoptosis in tibialis anterior. | [9] |

| dy2J/dy2J (LAMA2-RD) | 1 mg/kg/day | Decreased fibrosis in the diaphragm. | [9] |

| dyW/dyW (LAMA2-RD) | 0.1 mg/kg/day | Decreased fibrosis of the triceps brachii. | [9] |

Clinical Studies

A Phase 1, open-label, ascending dose study (CALLISTO; NCT01805024) was conducted to evaluate the pharmacokinetics, safety, and tolerability of Omigapil in pediatric patients (ages 5-16) with COL6-related dystrophy and LAMA2-related dystrophy.[1][10]

Table 2: Dosing Cohorts in the CALLISTO Phase 1 Trial

| Cohort | Number of Patients (COL6-RD) | Daily Oral Dose of Omigapil | Duration of Treatment |

| 1-5 | 10 | 0.02 to 0.08 mg/kg | 12 weeks |

This was a dose-escalation study with a total of 20 patients, 10 of whom had COL6-RD.[1]

Table 3: Pharmacokinetic Parameters of Omigapil in Pediatric Patients

| Dose Group | Key Pharmacokinetic Findings |

| 0.02 - 0.08 mg/kg/day | Slightly greater than dose-proportional increases in systemic exposure (AUC0-24h). |

| 0.06 mg/kg/day | Achieved patient exposure within the pre-established target AUC0-24h range. |

The study concluded that Omigapil was safe and well-tolerated in this patient population, and its pharmacokinetic profile was suitable for further development.[1] However, no significant changes in clinical efficacy assessments were observed, which was expected given the short 12-week duration of the trial.[11]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of Omigapil in a preclinical setting for COL6-related dystrophies.

Protocol 1: Assessment of Apoptosis by TUNEL Staining

Objective: To quantify the level of apoptosis in muscle tissue sections.

Materials:

-

Frozen muscle tissue sections (10 µm)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP, from a commercial kit)

-

DAPI nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Fix tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash sections twice with PBS for 5 minutes each.

-

Permeabilize the sections with the permeabilization solution for 2 minutes on ice.

-

Wash sections twice with PBS for 5 minutes each.

-

Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash sections three times with PBS for 5 minutes each.

-

Counterstain with DAPI for 5 minutes at room temperature.

-

Wash sections three times with PBS for 5 minutes each.

-

Mount coverslips and visualize under a fluorescence microscope.

-

Quantify the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Protocol 2: Quantification of Muscle Fibrosis by Hydroxyproline Assay

Objective: To determine the total collagen content in muscle tissue as an indicator of fibrosis.

Materials:

-

Muscle tissue (20-30 mg)

-

6N HCl

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde)

-

Hydroxyproline standards

-

Spectrophotometer

Procedure:

-

Weigh the muscle tissue sample.

-

Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add Chloramine-T solution to oxidize the hydroxyproline and incubate at room temperature for 20 minutes.

-

Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop the color.

-

Cool the samples and measure the absorbance at 560 nm using a spectrophotometer.

-

Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

-

Express the results as µg of hydroxyproline per mg of wet tissue weight.

Protocol 3: Assessment of Forelimb Grip Strength in Mice

Objective: To measure muscle strength in mice.

Materials:

-

Grip strength meter with a wire grid

Procedure:

-

Allow the mouse to grip the wire grid with its forepaws.

-

Gently pull the mouse backward by its tail in a horizontal plane until its grip is broken.

-

The meter will record the peak force exerted.

-

Perform three to five consecutive trials for each mouse.

-

Record the average or the maximum peak force for each animal.

-

Normalize the grip strength to the body weight of the mouse.

Protocol 4: Evaluation of Locomotor Activity using an Open Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Materials:

-

Open field arena (e.g., 50x50 cm)

-

Video tracking system and software

Procedure:

-

Place the mouse in the center of the open field arena.

-

Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).

-

Record the mouse's movement using the video tracking system.

-

Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Protocol 5: Measurement of Respiratory Function by Whole-Body Plethysmography

Objective: To non-invasively assess respiratory function in conscious, unrestrained mice.

Materials:

-

Whole-body plethysmography chamber

-

Pressure transducer

-

Data acquisition system and software

Procedure:

-

Calibrate the plethysmography chamber.

-

Place the mouse in the chamber and allow for an acclimatization period (e.g., 15-30 minutes).

-

Record the pressure changes within the chamber resulting from the mouse's breathing.

-

The software will calculate respiratory parameters including respiratory rate (breaths/minute), tidal volume, and minute ventilation.

-

Record data over a set period (e.g., 5-10 minutes) of quiet breathing.

Clinical Trial Protocol Overview (Based on CALLISTO Study)

Objective: To establish the pharmacokinetic profile, safety, and tolerability of Omigapil in pediatric patients with COL6-related dystrophy.

Study Design:

-

Phase 1, open-label, sequential ascending oral dose, cohort study.[1]

-

Patient Population: Ages 5-16 years with a diagnosis of COL6-related dystrophy or LAMA2-related dystrophy.[1]

-

Treatment: 4-week vehicle run-in period followed by 12 weeks of daily oral Omigapil.[10] Doses ranged from 0.02 to 0.08 mg/kg.[1]

Primary Outcome Measures:

-

Pharmacokinetics: Plasma concentrations of Omigapil and its metabolites were measured at various time points to determine the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and other pharmacokinetic parameters.[1]

Secondary Outcome Measures:

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[1]

Exploratory Outcome Measures:

-

Clinical Efficacy: A battery of clinical outcome measures relevant to congenital muscular dystrophy were performed to assess the feasibility of their use in future trials. These may include:

-

Motor Function Measure 32 (MFM32)

-

Forced Vital Capacity (FVC)

-

Myometry (muscle strength testing)

-

Timed functional tests (e.g., 10-meter walk/run)

-

Quality of life questionnaires

-

References

- 1. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 3. researchgate.net [researchgate.net]

- 4. MPD: JaxCC1: project protocol [phenome.jax.org]

- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Disruption of the nuclear p53-GAPDH complex protects against ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 10. Open field test for mice [protocols.io]

- 11. Congenital Muscular Dystrophy (CMD) Outcome measures – ENMC [enmc.org]

Application Notes and Protocols: Omigapil Maleate in Primary Muscle Fiber Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omigapil maleate is a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] Apoptosis, or programmed cell death, is a significant pathomechanism in several forms of congenital muscular dystrophy (CMD), including those related to LAMA2 (LAMA2-RD) and COL6 (COL6-RD) deficiencies.[1][3] Omigapil binds to GAPDH, preventing its nuclear translocation and thereby reducing p53-dependent apoptosis.[1][4] In vivo studies using mouse models of CMD have demonstrated that Omigapil can reduce apoptosis in muscle tissue, decrease fibrosis, improve motor activity, and increase survival.[5]

These application notes provide a summary of the in vivo efficacy of this compound and present detailed, proposed protocols for its application in primary muscle fiber cultures. This in vitro system offers a powerful tool to investigate the direct anti-apoptotic effects of Omigapil on skeletal muscle, preserving the native environment of muscle stem (satellite) cells on their host myofiber.

Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway

Under conditions of cellular stress, GAPDH can translocate to the nucleus, where it interacts with the E3 ubiquitin ligase Siah1. This complex leads to the activation of p300/CBP, subsequent acetylation of p53, and the transcription of pro-apoptotic genes. Omigapil inhibits the initial step of this cascade by binding to GAPDH.

References

Application Notes: Omigapil-Alkyne, a Novel Probe for Target Engagement Studies via Click Chemistry

Introduction

Omigapil, a selective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has demonstrated neuroprotective effects in various models of neurodegenerative diseases. To further elucidate its molecular mechanisms and identify its binding partners within the complex cellular environment, a chemically tractable version of the drug is highly desirable. These application notes describe the use of a synthetically derived alkyne-functionalized Omigapil (Omigapil-Alkyne) as a chemical probe for in situ target engagement and proteome profiling using click chemistry.

The core of this technique involves introducing a terminal alkyne group onto the Omigapil scaffold. This modification allows the probe to be covalently linked to azide-bearing reporter tags (e.g., fluorophores, biotin) via the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This enables a range of applications, from visualizing drug distribution to identifying and quantifying protein targets.

Principle of the Method

The experimental workflow is based on a two-step process. First, biological samples (cells or lysates) are treated with the Omigapil-Alkyne probe, allowing it to bind to its protein targets, primarily GAPDH. After incubation and removal of the unbound probe, a reporter molecule containing an azide group (e.g., Azide-Biotin or a fluorescent azide) is added. The click reaction is then initiated by the addition of a copper(I) catalyst, leading to the formation of a stable triazole linkage that covalently attaches the reporter to the probe-target complex. This tagged complex can then be detected, enriched, and analyzed.

Reagents and Materials

-

Omigapil-Alkyne Probe

-

Cell line or tissue of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter (e.g., Biotin-Azide, FAM-Azide)

-

Click Chemistry Reaction Buffer (e.g., PBS)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Streptavidin-agarose beads (for biotin-based enrichment)

-

SDS-PAGE gels and Western Blotting reagents

-

Mass spectrometer for proteomic analysis

Experimental Protocols

Protocol 4.1: In-Gel Fluorescence Labeling of Target Proteins

This protocol allows for the visualization of target proteins directly within an SDS-PAGE gel.

-

Proteome Preparation: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.

-

Probe Incubation: In a microcentrifuge tube, dilute 100 µg of the cell lysate to a final volume of 50 µL. Add Omigapil-Alkyne to a final concentration of 1 µM. Incubate for 1 hour at room temperature.

-

Click Reaction: Prepare a fresh 10X click reaction master mix containing: 100 µM Fluorescent Azide, 10 mM Sodium Ascorbate, 1 mM CuSO₄, and 1 mM TBTA in PBS. Add 5.5 µL of this master mix to the 50 µL sample.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.

-

SDS-PAGE Analysis: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

-

Visualization: Scan the gel using a fluorescent gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. A distinct band corresponding to the molecular weight of GAPDH (~37 kDa) should be visible.

Protocol 4.2: Affinity-Based Enrichment for Mass Spectrometry

This protocol is designed to enrich and subsequently identify the targets of Omigapil-Alkyne.

-

Probe Incubation: Treat live cells in culture with 1 µM Omigapil-Alkyne for 4 hours. As a negative control, treat a parallel set of cells with DMSO.

-

Cell Lysis: Harvest and lyse the cells as described in Protocol 4.1.

-

Click Reaction with Biotin-Azide: To 1 mg of protein lysate, add the click reaction master mix as described above, but using Biotin-Azide (e.g., final concentration of 100 µM) instead of a fluorescent azide. Incubate for 1 hour at room temperature.

-

Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3 times with 1% SDS in PBS, followed by 3 times with PBS) to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer). The proteins can then be run on an SDS-PAGE gel for in-gel digestion or subjected to on-bead digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.

Data Presentation

The following table summarizes typical reaction conditions for labeling GAPDH with Omigapil-Alkyne in cell lysates.

| Parameter | Condition | Purpose |

| Omigapil-Alkyne Conc. | 0.1 - 5 µM | Probe concentration for target binding |

| Protein Lysate Conc. | 1 - 2 mg/mL | Amount of total protein for labeling |

| Incubation Time (Probe) | 1 hour at RT | Allows for probe-target equilibration |

| Biotin-Azide Conc. | 100 µM | Reporter tag for enrichment |

| CuSO₄ Conc. | 1 mM | Copper source for catalysis |

| Reductant (Ascorbate) | 10 mM | Reduces Cu(II) to the active Cu(I) state |

| Ligand (TBTA) | 1 mM | Stabilizes the Cu(I) catalytic species |

| Incubation Time (Click) | 1 hour at RT | Duration for the ligation reaction |

Troubleshooting

-

No Signal/Weak Signal: Increase probe concentration or incubation time. Ensure the click chemistry reagents, especially the reducing agent, are fresh.

-

High Background: Decrease probe concentration. Increase the stringency and number of wash steps after enrichment. Ensure complete removal of unbound probe before initiating the click reaction.

-

Non-Specific Labeling: Include a competition control where the biological sample is pre-incubated with an excess of unmodified Omigapil before adding the alkyne probe. This should reduce the signal from specific targets.

Concluding Remarks

The Omigapil-Alkyne probe, in conjunction with click chemistry, provides a powerful and versatile platform for studying the molecular interactions of Omigapil. It enables the direct visualization, enrichment, and identification of its protein targets from complex biological systems, offering valuable insights into its mechanism of action and potential off-target effects. This methodology is broadly applicable to other small molecule inhibitors and can significantly accelerate drug development and chemical biology research.

Application Notes and Protocols: Oral Gavage vs. Intraperitoneal Injection of Omigapil Maleate in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omigapil maleate is a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, which has shown therapeutic potential in preclinical models of congenital muscular dystrophy (CMD) and neurodegenerative diseases.[1][2][3][4][5] The choice of administration route is a critical parameter in preclinical studies, influencing the pharmacokinetic profile, bioavailability, and ultimately, the efficacy of a compound. This document provides a detailed comparison of two common administration routes for this compound in mice: oral gavage and intraperitoneal injection.

While direct comparative studies for this compound are not currently available in published literature, this guide synthesizes existing data from preclinical studies using oral administration and provides a hypothetical, best-practice protocol for intraperitoneal injection based on general principles.

Data Presentation

Due to the lack of direct comparative pharmacokinetic studies of this compound in mice, the following table summarizes the available efficacy data for oral gavage and outlines the typical characteristics of each administration route.

| Parameter | Oral Gavage (PO) | Intraperitoneal Injection (IP) |

| Reported Efficacy in Mice | Improved respiratory rate and decreased skeletal and respiratory muscle fibrosis in dy2J mice with congenital muscular dystrophy. [1][2] A study demonstrated that daily oral gavage of 0.1 mg/kg Omigapil over 17.5 weeks led to significant functional and histological improvements.[1][2] | No specific efficacy data for this compound administered via IP injection in mice is currently available in the literature. This route is often used for compounds with low oral bioavailability or to bypass first-pass metabolism. |

| Bioavailability | This compound is known to have oral bioavailability.[6] However, the exact percentage in mice is not reported. Oral administration generally leads to lower and more variable bioavailability compared to parenteral routes due to factors like first-pass metabolism and gastrointestinal absorption. | Generally provides higher bioavailability than oral administration as it avoids the gastrointestinal tract and first-pass metabolism in the liver. |

| Typical Onset of Action | Slower onset of action due to the time required for gastrointestinal absorption. | Faster onset of action as the compound is directly absorbed into the systemic circulation from the peritoneal cavity. |

| Dosage (from literature) | 0.1 mg/kg and 1 mg/kg daily have been used in a mouse model of CMD.[1][2] | No specific dosage for this compound via IP injection is reported in the literature for mice. Dosages would need to be determined empirically, potentially starting with lower doses than the oral route due to higher expected bioavailability. |

| Potential Complications | Risk of esophageal or stomach perforation, aspiration leading to lung injury, and stress to the animal. | Risk of injecting into abdominal organs (e.g., intestine, bladder), infection (peritonitis), and local irritation. |

Experimental Protocols

Protocol 1: Oral Gavage of this compound

This protocol is based on the methodology used in a study by Yu et al. (2013) in the dy2J mouse model of congenital muscular dystrophy.[1][2]

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a specified formulation buffer. The exact vehicle was not stated in the reference study; selection of an appropriate vehicle is critical.)

-

Animal scale

-

Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)

-

1 mL syringes

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 0.1 mg/kg and 1 mg/kg). Ensure the solution is homogenous.

-

The volume to be administered should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

-

-

Animal Handling and Restraint:

-

Weigh the mouse and calculate the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib). Mark the needle if necessary.

-

With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle smoothly and without force along the roof of the mouth and down the esophagus to the predetermined depth. The mouse should swallow as the tube is passed.

-

If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

-

-

Administration of this compound:

-

Once the needle is correctly placed in the stomach, attach the syringe containing the dosing solution.

-

Slowly depress the plunger to deliver the solution.

-

-

Post-Administration Care:

-

Gently remove the gavage needle in a single, smooth motion.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

-

Protocol 2: Intraperitoneal Injection of this compound (Hypothetical)

This protocol is a hypothetical procedure based on standard best practices for intraperitoneal injections in mice, as no specific protocol for this compound via this route has been published.

Materials:

-

This compound

-

Sterile, isotonic vehicle (e.g., 0.9% sterile saline or phosphate-buffered saline)

-

Animal scale

-

25-27 gauge needles

-

1 mL syringes

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if possible.

-

The pH of the solution should be close to neutral to avoid irritation.

-

The volume to be injected should be based on the mouse's body weight (typically 10-20 mL/kg).

-

-

Animal Handling and Restraint:

-

Weigh the mouse and calculate the precise volume to be injected.

-

Gently restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.

-

-

Injection Site Identification and Preparation:

-

The ideal injection site is the lower right quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.

-

Wipe the injection site with 70% ethanol.

-

-

Injection Procedure:

-

Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.

-

Insert the needle, bevel up, at a 15-20 degree angle into the skin and through the peritoneal wall.

-

Gently aspirate by pulling back on the plunger to ensure no fluid (blood or urine) or air is drawn into the syringe. If fluid or air is present, withdraw the needle and reinject at a different site with a new sterile needle.

-

Once correct placement is confirmed, slowly inject the solution into the peritoneal cavity.

-

-

Post-Injection Care:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, pain (e.g., writhing), or adverse reaction for 10-15 minutes.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Experimental Workflow: Comparative Study (Hypothetical)

Caption: A hypothetical workflow for a comparative study of Omigapil administration.

References

- 1. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]

- 2. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omigapil - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Troubleshooting inconsistent results with Omigapil maleate in vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omigapil maleate in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a neuroprotective agent that functions by inhibiting the pro-apoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Under conditions of cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification allows it to bind to the E3 ubiquitin ligase Siah1.[3][4][5] The GAPDH-Siah1 complex then translocates to the nucleus, where it contributes to apoptotic cell death by activating the acetyltransferase p300/CBP, which in turn can acetylate and activate downstream targets like p53.[6][7][8] this compound binds to GAPDH, preventing its interaction with Siah1 and subsequent nuclear translocation, thereby inhibiting this apoptotic cascade.[9]

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[10] For long-term storage, it is recommended to store the stock solution at -20°C for up to several months or at -80°C for longer periods.[10][11] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[11]

Q3: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I resolve it?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue, often due to its limited aqueous solubility.[12] While soluble in DMSO, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Steps:

-

Optimize DMSO Concentration: Ensure the final DMSO concentration in your experiment is as low as possible while maintaining the solubility of this compound. You can try preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for your final dilution in the medium.[13]

-

Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes help prevent precipitation.

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this to the rest of the medium.

-

Sonication: Brief sonication of the final solution can help to redissolve small precipitates, but this should be done carefully to avoid damaging media components.[11]

-

Solubility Testing: Before conducting your experiment, perform a solubility test by preparing your desired final concentration of this compound in the specific cell culture medium you are using and visually inspecting for precipitation over the planned duration of your experiment.

Q4: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Inconsistent results in cell-based assays can arise from several factors.[1][14][15]

Potential Sources of Variability:

-

Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in media composition or serum batches can all contribute to variability.[16][17]

-

Compound Handling: Inconsistent preparation of this compound stock solutions, improper storage, or the presence of precipitates can lead to variations in the effective concentration.

-

Assay Protocol: Deviations in incubation times, reagent concentrations, or the specific assay methodology used can introduce variability. Different cytotoxicity or viability assays measure different cellular parameters and can yield different IC50 values.[18][19]

-

Plate Effects: Uneven evaporation from wells, especially in 96-well plates ("edge effects"), can alter the concentration of this compound and affect cell growth.[14]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values.

| Potential Cause | Troubleshooting Steps |

| Compound Solubility/Stability | - Visually inspect for precipitation in the stock solution and final dilutions. - Prepare fresh stock solutions and dilutions for each experiment. - Confirm the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure). |

| Cell Health and Density | - Use cells within a consistent and low passage number range. - Ensure a uniform cell seeding density across all wells and plates.[16] - Regularly test cells for mycoplasma contamination. |

| Assay Method | - Standardize all incubation times and reagent concentrations. - Consider the mechanism of action of this compound when choosing a viability assay. Assays measuring metabolic activity (e.g., MTT) may yield different results from those measuring membrane integrity (e.g., LDH release).[18] |

| Data Analysis | - Use a consistent curve-fitting model for IC50 determination. - Ensure that the range of concentrations tested is appropriate to generate a full dose-response curve. |

Guide 2: Low or No Neuroprotective Effect Observed

This guide addresses scenarios where this compound does not exhibit the expected neuroprotective effect.

| Potential Cause | Troubleshooting Steps |

| Sub-optimal Compound Concentration | - Perform a dose-response experiment to determine the optimal protective concentration of this compound for your specific cell model and insult. |

| Timing of Treatment | - The timing of this compound addition relative to the neurotoxic insult is critical. Investigate pre-treatment, co-treatment, and post-treatment paradigms. |

| Cell Model and Insult | - The neuroprotective effect of this compound may be specific to certain cell types and apoptotic stimuli. Confirm that your chosen cell model and neurotoxic insult are relevant to the GAPDH-Siah1 pathway. |

| Cell Permeability | - Although generally cell-permeable, ensure that this compound is reaching its intracellular target in your specific cell type. Consider performing a cell permeability assay if this is a concern. |

| GAPDH Expression Levels | - Confirm that your cell model expresses sufficient levels of GAPDH for this compound to exert its effect. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, sterile DMSO.

-

Procedure:

-

Under sterile conditions, dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or sonicate if necessary to ensure complete dissolution.[11]

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.

-

Cell Seeding:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free medium from your stock solution.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound (pre-treatment).

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

-

Induction of Neurotoxicity:

-

Introduce the neurotoxic agent (e.g., MPP+, rotenone, or H₂O₂) to the wells, both with and without this compound.

-

Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.

-

Incubate for the desired period (e.g., 24-48 hours).

-

-

Assessment of Cell Viability:

Protocol 3: GAPDH Activity Assay